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Spirost-5-en-3,17-diol

Cat. No.: B12317729
M. Wt: 430.6 g/mol
InChI Key: SYYHBUHOUUETMI-UHFFFAOYSA-N
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Description

Spirost-5-en-3,17-diol, also known as Pennogenin, is a spirostanol sapogenin, a class of C27 sterols biogenetically derived from cholesterol . This compound is a key steroidal secondary metabolite found in plant genera such as Dracaena and Sansevieria , which are known for their use in traditional medicines . As a research chemical, it serves as a valuable intermediate and reference standard for investigating the bioactivity of steroidal saponins. Studies have shown that steroidal saponins isolated from these plant families exhibit a wide range of potent biological activities, including remarkable anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties . The mechanism of action for related steroidal compounds, such as diosgenin, has been linked to the inhibition of key inflammatory pathways like the TLR4/NF-κB/NLRP3 axis, which is a significant target in neurodegenerative and other diseases . Researchers utilize this compound to explore its potential anti-proliferative effects and to study the structure-activity relationships of spirostanol derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O4 B12317729 Spirost-5-en-3,17-diol

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHBUHOUUETMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Analysis of Spirost 5 En 3,17 Diol

Fundamental Spirostane Aglycone Ring System

The spirostane skeleton is a defining feature of a large class of naturally occurring steroidal saponins (B1172615). nih.gov This complex framework consists of a hexacyclic ABCDEF-ring system. nih.gov The core of this system is a steroid nucleus, which is a cyclopenta[a]phenanthrene structure, composed of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). Fused to this steroid nucleus is a spiroketal moiety, consisting of two additional heterocyclic rings, E and F. thecontentauthority.com This spiroketal is formed by a unique linkage between C-16, C-22, and an oxygen atom, creating a distinctive three-dimensional structure. iupac.org

The numbering of the carbon atoms within the spirostane ring system follows the established conventions for steroids, as outlined by IUPAC. iupac.orgqmul.ac.uk This standardized numbering is crucial for unambiguously identifying the positions of various substituents and functional groups. The fundamental spirostane structure is considered the aglycone, or the non-sugar portion, of the corresponding saponin (B1150181). wikipedia.org Variations in the stereochemistry at different chiral centers and the nature of substituents on this aglycone give rise to a wide array of spirostanol (B12661974) sapogenins. nih.gov

The biosynthesis of the spirostane ring system originates from cholesterol. Through a series of enzymatic reactions including oxidation, hydroxylation, and glycosylation, the cholesterol skeleton is modified to form the characteristic spirostane structure. nih.gov

Isomeric Forms and Stereochemical Designations of Spirost-5-en-3,17-diol

The specific compound, this compound, exhibits several points of stereochemical complexity, leading to the existence of different isomers. These isomers are distinguished by the spatial arrangement of substituents, particularly the hydroxyl groups and the configuration at the C-25 position.

One of the most well-studied isomers is (3β,17α,25R)-Spirost-5-ene-3,17-diol, commonly known as Pennogenin (B1253130). The designation "(3β,17α,25R)" precisely describes the stereochemistry at three key chiral centers. The "3β" indicates that the hydroxyl group at the C-3 position is oriented above the plane of the A ring. The "17α" specifies that the substituent at C-17 is oriented below the plane of the D ring. Finally, the "(25R)" denotes the absolute configuration at the C-25 methyl group in the F ring.

Pennogenin is often found in nature not as a free aglycone but as a component of more complex molecules called steroidal saponins. In these saponins, one or more sugar units are attached to the aglycone through glycosidic linkages. These sugar chains can vary significantly in their composition and the way they are linked together, leading to a vast diversity of pennogenin glycosides.

The determination of the stereochemistry at the C-25 position, which distinguishes between the 25R (iso) and 25S (neo) isomers, is a critical aspect of structural elucidation. A powerful and widely used method for this assignment involves the analysis of ¹H NMR (proton nuclear magnetic resonance) chemical shifts of the geminal protons of the F-ring methylene (B1212753) groups, specifically H₂-26.

A well-established empirical rule, often referred to as the Agrawal method, provides a basis for this determination. This rule is based on the difference in the chemical shifts (Δδ) between the two H-26 protons. For compounds with a 25R configuration, the difference between the ¹H NMR chemical shifts of the geminal H₂-26 protons is typically less than 0.20 ppm. researchgate.net Conversely, for compounds with a 25S configuration, this difference is usually greater than 0.35 ppm. researchgate.net This distinct difference in chemical shifts arises from the different magnetic environments experienced by the H-26 protons due to the orientation of the C-25 methyl group.

Configuration at C-25Δδ (H₂-26)
25R< 0.20 ppm
25S> 0.35 ppm

This interactive table summarizes the correlation between the difference in ¹H NMR chemical shifts of the H₂-26 protons and the stereochemistry at C-25.

The stereochemistry of the hydroxyl groups at C-3 and C-17 is designated as either α (alpha) or β (beta). An α-substituent is oriented below the plane of the steroid ring system, while a β-substituent is oriented above the plane. The determination of these configurations is typically achieved through a combination of spectroscopic techniques, primarily NMR spectroscopy.

For the C-3 hydroxyl group, the multiplicity and coupling constants of the H-3 proton in the ¹H NMR spectrum are indicative of its orientation. A broad multiplet with large coupling constants is characteristic of an axial proton (H-3α), which corresponds to a β-hydroxyl group. Conversely, a narrow multiplet with smaller coupling constants suggests an equatorial proton (H-3β), indicating an α-hydroxyl group.

The stereochemistry at C-17 is also determined using NMR techniques, often through the analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments like NOESY or ROESY. These experiments can reveal through-space interactions between protons, providing evidence for their relative spatial proximity and thus their stereochemical orientation.

Glycosidic Linkages and Oligosaccharide Chain Diversity in this compound Saponins

Natural Occurrence and Distribution of Spirost 5 En 3,17 Diol and Its Glycosides

Distribution in Monocotyledonous Plant Families

Monocotyledonous plants are a primary source of Spirost-5-en-3,17-diol and its derivatives. Several families within this group are particularly rich in these steroidal saponins (B1172615).

Research has identified the presence of this compound and its glycosides in numerous genera within these families. For instance, pennogenin (B1253130) glycosides have been isolated from Dioscorea bulbifera L. var sativa. researchgate.net The genus Paris, belonging to the Melanthiaceae family, is another well-documented source of pennogenin steroidal saponins. nih.govnih.gov Specifically, Paris polyphylla has been a subject of studies that have identified various pennogenin glycosides. nih.govnih.gov

While direct isolation of this compound has been reported in the context of these broader plant families, which are known for a wide array of steroidal saponins, specific details on its presence in genera such as Agave, Allium, Fritillaria, Lilium, Polygonatum, Smilax, and Yucca are part of ongoing phytochemical explorations. The structural diversity of saponins within these genera suggests that this compound may serve as a common aglycone. For example, various steroidal saponins have been identified in Smilax species. The genus Allium is also known to contain a variety of steroidal saponins. nih.gov Similarly, species of Yucca are recognized for their rich steroidal saponin (B1150181) content. google.com

The following table summarizes the known distribution of this compound and its glycosides in selected monocotyledonous plant genera.

FamilyGenusCompound TypeReference
AsparagaceaeAgaveSteroidal Saponins researchgate.net
AsparagaceaeDracaenaPennogenin, Pennogenin Glycosides researchgate.net
DioscoreaceaeDioscoreaPennogenin Glycosides researchgate.net
MelanthiaceaeParisPennogenin Steroidal Saponins nih.govnih.gov
SmilacaceaeSmilaxSteroidal Saponins nih.gov
AmaryllidaceaeAlliumSteroidal Saponins nih.gov
AsparagaceaeYuccaSteroidal Saponins google.com

Presence in Dicotyledonous Angiosperms

The occurrence of this compound and its glycosides is not limited to monocots. Certain families of dicotyledonous angiosperms also harbor these compounds. Genera such as Trigonella, Tribulus, Solanum, and Vernonia have been found to contain steroidal saponins, with some studies specifically identifying pennogenin derivatives.

For instance, a pennogenin tetraglycoside has been successfully isolated from Cestrum nocturnum, a member of the Solanaceae family, and its antifungal properties have been investigated. mdpi.com The genus Tribulus is also known to produce a variety of steroidal saponins. researchgate.net Furthermore, steroidal saponins have been isolated from the leaves of Vernonia amygdalina. nih.govmdpi.com The presence of steroidal saponins has also been noted in the Fabaceae family, which includes the genus Trigonella. nih.gov

This table outlines the presence of these compounds in selected dicotyledonous genera.

FamilyGenusCompound TypeReference
SolanaceaeCestrum (Solanum relative)Pennogenin Tetraglycoside mdpi.com
ZygophyllaceaeTribulusSteroidal Saponins researchgate.net
AsteraceaeVernoniaSteroidal Saponins nih.govmdpi.com
FabaceaeTrigonellaSteroidal Saponins nih.gov

Identification in Marine Organisms

While the primary sources of this compound are terrestrial plants, the vast chemical diversity of the marine environment also includes steroidal compounds. Saponins, in general, are found in some marine invertebrates, such as starfish and marine sponges. nih.gov However, the specific identification of this compound in these organisms is a subject that requires further dedicated research. The unique biochemical pathways in marine life suggest the potential for novel steroidal structures, and future investigations may reveal the presence of this specific spirostanol (B12661974) sapogenin or its unique glycosidic derivatives.

Biosynthesis and Biotransformation of Spirost 5 En 3,17 Diol

Sterol Synthesis Pathways Leading to Spirostane Sapogenins

The biosynthesis of steroidal saponins (B1172615), including the aglycone Spirost-5-en-3,17-diol, is a multi-stage process originating from common isoprenoid precursors. nih.gov The fundamental carbon skeleton is assembled through pathways that are highly conserved in plants.

The initial stages involve the synthesis of the 30-carbon compound 2,3-oxidosqualene (B107256). This key intermediate is produced via two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.net The 2,3-oxidosqualene molecule then stands at a critical metabolic branch point, serving as the precursor for the synthesis of both triterpenes and various sterols. researchgate.net

Through the action of specific oxidosqualene cyclases (OSCs), 2,3-oxidosqualene is cyclized to form sterol backbones such as cholesterol or β-sitosterol. nih.govresearchgate.net These sterols then undergo a series of modifications, including oxidation, hydroxylation, and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), to form the diverse array of steroidal saponins found in nature. researchgate.netmdpi.com The formation of the characteristic spirostane structure of compounds like this compound occurs through a series of enzymatic reactions on the side chains of these sterol precursors, including hydroxylation at positions C-16, C-22, and C-26. nih.govmdpi.com

Table 1: Key Stages in Steroidal Sapogenin Biosynthesis

Stage Key Precursors Key Intermediates Final Products Cellular Location
Isoprenoid Synthesis Glyceraldehyde 3-phosphate, Pyruvate Isopentenyl diphosphate (B83284) (IPP), Dimethylallyl diphosphate (DMAPP) Squalene Cytoplasm (MVA pathway), Plastids (MEP pathway)
Sterol Backbone Formation Squalene 2,3-Oxidosqualene Cholesterol, β-Sitosterol Endoplasmic Reticulum

Enzymatic Glycosylation Processes

Glycosylation is a crucial modification step that attaches sugar moieties to the sapogenin aglycone, converting it into a saponin (B1150181). This process significantly impacts the compound's chemical properties, such as water solubility and stability, as well as its biological activities. nih.govmdpi.com The glycosylation of spirostanol (B12661974) saponins typically occurs at hydroxyl groups, such as the 3-OH position. mdpi.com

The enzymatic attachment of sugar residues is catalyzed almost exclusively by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which belong to the glycosyltransferase family 1 (GT1). nih.gov These enzymes facilitate the transfer of a glycosyl group from an activated sugar donor, like UDP-glucose, to the sapogenin backbone. mdpi.com

The diversity of saponins is largely due to the action of various UGTs, which can add different sugars at different positions on the aglycone or extend existing sugar chains. nih.gov For instance, the first step in the glycosylation of the sapogenin diosgenin (B1670711) is the transfer of a glycosyl group to the 3-OH position, a reaction catalyzed by a sterol 3-O-glycosyltransferase (S3GT), which is part of the UGT80 family. mdpi.com Subsequent glycosylation steps, often catalyzed by sugar-sugar glycosyltransferases from UGT subfamilies like UGT73, UGT74, and UGT94, can create complex, branched sugar chains, leading to a wide array of saponin structures with distinct biological functions. nih.govnih.gov

Table 2: Examples of UGTs in Steroidal Saponin Biosynthesis

Enzyme/Family Function Substrate Example Reference
UGT80 family (S3GT) Catalyzes initial glycosylation at the 3-OH site of the sapogenin. Diosgenin mdpi.com
UGT73C subfamily Catalyzes sapogenin 3-O-glucosylation. Sapogenins in Barbarea vulgaris mdpi.com
UGT73P12 Catalyzes the second glucuronosylation in glycyrrhizin (B1671929) biosynthesis. Glycyrrhetinic acid 3-O-monoglucuronide nih.gov

Microbial Transformation Strategies for this compound and Related Saponins

Microbial biotransformation offers an effective alternative to chemical synthesis for modifying steroidal compounds. davidmoore.org.uk Microorganisms possess a wide range of enzymes that can catalyze specific reactions under mild conditions, making them valuable tools for producing novel or high-value saponins. davidmoore.org.uk

Fermentation using specific microbial strains can be optimized to increase the yield of saponins. mdpi.commdpi.com This can be achieved by providing precursors in the culture medium or by optimizing fermentation conditions such as medium composition, pH, temperature, and incubation time. mdpi.comnih.gov

For example, studies on the endophytic fungus Umbelopsis dimorpha isolated from wild ginseng showed that optimizing liquid fermentation protocols could more than double the total saponin concentration. mdpi.com Similarly, in the liquid fermentation of Tuber melanosporum, the addition of rutin (B1680289) to the medium acted as a promoter, increasing extracellular saponin production by 50.2% compared to the optimized medium without it. mdpi.com While some fermentation processes aim to increase saponin yield, others may be used to modify or purify extracts, where a slight decrease in total saponin content is acceptable in exchange for improved sensory properties like color and odor. icm.edu.pl Lactic acid fermentation of soymilk has been shown to reduce the content of certain saponins. nih.gov

Table 3: Optimization of Saponin Production via Fermentation

Organism Key Optimization Parameters Result Reference
Tuber melanosporum Medium composition (glucose, peptone, rutin) and culture conditions (pH 5.7, temp 24°C, 96h) Maximal extracellular saponin content of 0.413 g/L (134.7% increase) mdpi.com
Umbelopsis dimorpha NSJG Fermentation protocol (potato and glucose concentration, pH, temp, time) Total saponin concentration significantly increased to 3.107 ± 0.186 mg/mL mdpi.com
Endophytic Fungus NSJ105 Fermentation conditions (potato and glucose concentration, inoculum volume, pH, temp, time) Total saponin yield more than doubled nih.gov

A significant advantage of microbial biotransformation is the high degree of regioselectivity and stereoselectivity exhibited by microbial enzymes, which is often difficult to achieve through chemical synthesis. davidmoore.org.uk Microorganisms can introduce functional groups, such as hydroxyl groups, at specific positions on the steroid nucleus.

For instance, the biotransformation of diosgenin by the white-rot fungus Coriolus versicolor resulted in several polyhydroxylated steroids, with hydroxylations occurring at positions C-7, C-12, and C-21. interesjournals.org The fungus Glomerella cingulata demonstrated regioselective hydroxylation of the isopropyl group in acyclic monoterpenoids. interesjournals.org The stereochemistry of the final product is also a critical aspect. For spirostane sapogenins, the configuration at the C-25 position (25R or 25S) distinguishes between different epimers, such as sarsasapogenin (B1680783) (25S) and its epimer smilagenin (B1681833) (25R). wikipedia.orgresearchgate.net Specific enzymes, like sarsasapogenin 3β-glucosyltransferase, recognize specific stereochemical configurations, highlighting the biological importance of stereoselectivity. wikipedia.org Microbial transformations can also involve reductions of carbonyl groups, as seen in the conversion of androst-4-ene-3,17-dione by a Mucor species. rsc.org

Chemical Synthesis and Derivatization Strategies for Spirost 5 En 3,17 Diol Analogs

Synthetic Methodologies for Spirostane Core Structures

The spirostane core, a defining feature of steroidal sapogenins, is a complex hexacyclic structure biosynthesized in plants from cholesterol. nih.govresearchgate.net The formation of this intricate framework involves a series of enzymatic reactions, including oxidation, hydroxylation, and cyclization. nih.gov Cholesterol, the 27-carbon precursor, undergoes modifications to form the characteristic E and F rings that comprise the spiroketal moiety. nih.gov

In the laboratory and industrial settings, the spirostane core is typically not synthesized de novo due to its complexity. Instead, it is isolated from natural sources. nih.govwikipedia.org Diosgenin (B1670711), for example, is extracted in abundance from the tubers of wild yam (Dioscorea species). wikipedia.orgnih.gov The extraction process involves the hydrolysis of saponins (B1172615) (glycosylated forms of the sapogenin) using acids, bases, or enzymes to cleave the sugar moieties and yield the aglycone, diosgenin. wikipedia.orgresearchgate.netnih.gov This naturally derived spirostane skeleton then serves as a crucial starting material for the semi-synthesis of a vast array of steroidal drugs and novel derivatives. nih.govresearchgate.net

Semi-Synthetic Modifications of Spirost-5-en-3,17-diol

Starting from the readily available diosgenin, numerous semi-synthetic modifications can be performed to generate a diverse library of analogs. The primary sites for these modifications are the hydroxyl group at the C-3 position and the double bond between C-5 and C-6, as well as the spiroketal moiety itself.

Esterification and Glycosylation at C-3 Hydroxyl Group

The C-3 hydroxyl group is a prime target for functionalization, allowing for the modulation of the molecule's physicochemical properties.

Esterification: This reaction involves coupling the C-3 hydroxyl group with various carboxylic acids to form esters. This is a common strategy to enhance the lipophilicity and bioavailability of the parent compound. For instance, esterification of diosgenin with amino acids has been achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach has been used to synthesize a variety of diosgenin-amino acid derivatives. nih.gov

Glycosylation: The attachment of sugar moieties to the C-3 hydroxyl group is a key process both in nature and in the lab. In plants, this is carried out by specific enzymes called glycosyltransferases. nih.gov For example, a sterol-specific 3-O-glucosyltransferase from fenugreek (Trigonella foenum-graecum) has been identified that catalyzes the transfer of a glucose group onto the C-3 hydroxyl of diosgenin. nih.gov Chemical glycosylation strategies can also be employed to synthesize spirostanyl glycosides with varied sugar chains, which can significantly influence the molecule's biological activity. nih.govnih.gov

Introduction of Amino Acid Moieties and their Derivatives

Conjugating amino acids to the spirostane skeleton, typically at the C-3 position, is a strategy employed to create derivatives with potentially enhanced biological properties. nih.govmdpi.com The synthesis is generally achieved by forming an ester bond between the C-3 hydroxyl group of diosgenin and the carboxyl group of an N-protected amino acid. nih.govnih.gov

The process often involves the following steps:

Activation of the amino acid's carboxyl group.

Esterification with the C-3 hydroxyl of the spirostane core, often catalyzed by EDCI and DMAP in a solvent like dichloromethane (B109758) (DCM). nih.gov

Deprotection of the amino group. For Boc-protected amino acids, this is typically done using trifluoroacetic acid (TFA), while Cbz-protecting groups can be removed by catalytic hydrogenation. nih.gov

This methodology has been successfully used to synthesize a library of eighteen different diosgenin-amino acid derivatives, demonstrating the versatility of this approach. nih.gov

PrecursorReagentsProduct TypeReference
DiosgeninBoc-/Cbz-protected amino acids, EDCI, DMAPC-3 Amino Acid Ester nih.gov
Diosgenin-amino acid (Boc)Trifluoroacetic Acid (TFA)Deprotected Amino Acid Conjugate nih.gov
Diosgenin-amino acid (Cbz)H₂, Pd(OH)₂/CDeprotected Amino Acid Conjugate nih.gov

Synthesis of Aza-Steroid Derivatives

The introduction of nitrogen atoms into the steroidal framework creates a class of compounds known as aza-steroids, which often exhibit unique biological activities. nih.govresearchgate.net Modifications to the A and B rings of diosgenin are common routes to these derivatives.

One key reaction for creating aza-steroids is the Beckmann rearrangement . nih.govwikipedia.org This reaction transforms an oxime into an amide or lactam. wikipedia.orgmasterorganicchemistry.com For example, a B-ring lactam (an enamide) can be synthesized from a diosgenin-derived oxime in good yield. nih.gov

Another strategy involves the oxidative cleavage of the A-ring followed by cyclization with an ammonium (B1175870) salt to form a 4-azasteroid derivative. nih.gov This multi-step process can be accelerated using microwave irradiation. nih.govresearchgate.net

PrecursorKey ReactionProduct TypeReference
Diosgenin-derived oximeBeckmann RearrangementB-Ring Lactam (Aza-steroid) nih.gov
α,β-unsaturated-3-keto-diosgenin derivativeOxidative cleavage, Cyclization with NH₄⁺ salt4-Aza-steroid nih.gov

Formation of α,β-Unsaturated Cyanoketones

A specific and interesting modification of the spirostane skeleton is the formation of an α,β-unsaturated cyanoketone (B1222219). This transformation can be achieved via a Beckmann fragmentation reaction. mdpi.comnih.gov This reaction pathway competes with the Beckmann rearrangement and is favored when a group alpha to the oxime can stabilize a carbocation. wikipedia.org

The synthesis proceeds as follows:

A suitable keto-spirostane derivative is converted into its corresponding oxime using hydroxylamine (B1172632) hydrochloride. mdpi.com

The oxime is then treated with a reagent like thionyl chloride. mdpi.comnih.gov

Instead of rearranging, the molecule undergoes fragmentation, leading to the cleavage of a carbon-carbon bond and the formation of a nitrile (cyano group) and a ketone, resulting in an α,β-unsaturated cyanoketone derivative. mdpi.com

This reaction has been successfully applied to a diosgenin-derived oxime to produce a new spirostanic α,β-unsaturated cyanoketone in a 62% yield. mdpi.comnih.gov

Functionalization at Other Positions (e.g., C-1, C-6, C-7, C-12, C-21)

While C-3 is the most commonly modified position, other sites on the spirostane core can also be functionalized to create diverse analogs.

C-1, C-6, C-7: The C5-C6 double bond in diosgenin is a reactive site. It can be readily hydroxylated using N-bromosuccinimide (NBS) to form a 5α,6β-diol. mdpi.com This diol can then be further oxidized or modified. For example, oxidation with Jones reagent can yield ketones at various positions, which serve as precursors for other derivatives like oximes. mdpi.com

C-12: Functionalization at the C-12 position is also observed. Spirostane-type saponins have been identified with a carbonyl group at C-12. acs.org The introduction of functionalities on the C-ring, such as methylene (B1212753) or ketone groups, has been shown to influence the cytotoxic activity of the resulting glycosides. nih.govresearchgate.net

C-21: The methyl group at C-21, adjacent to the spiroketal, can also be a site for modification, although this is less common.

Spiroketal Ring (F-ring) Opening: The spiroketal itself can be modified. Opening of the F-ring leads to furostane derivatives, which can then be further functionalized. nih.gov For instance, the aldehyde group formed at C-26 upon ring-opening can be transformed into other functional groups. nih.gov

These varied functionalizations highlight the versatility of the spirostane skeleton as a scaffold for developing novel steroidal compounds.

Molecular Mechanisms of Biological Activities: in Vitro and Preclinical Investigations

Anti-Oncogenic Mechanisms of Spirost-5-en-3,17-diol and its Derivatives

Induction of Apoptosis via Specific Signaling Pathways (e.g., ROS-dependent, p38 pathway, Death Receptor-5 activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. Derivatives of spirostanes and related steroidal compounds have been shown to trigger apoptosis in cancer cells through various signaling cascades. While direct studies on this compound are limited, research on analogous compounds provides insight into potential mechanisms.

One of the key mechanisms is the generation of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the apoptotic cascade. For instance, certain synthetic derivatives of oleanolic and ursolic acids, which share a similar multi-ring structure with spirostanes, have been shown to mediate their anti-proliferative effects through ROS-triggered apoptosis. This process often involves the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Similarly, other novel compounds have been observed to induce apoptosis in colorectal cancer cells by promoting ROS production, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.

The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress, including oxidative stress, and can lead to cell cycle arrest and apoptosis. Activation of the p38 pathway can inhibit tumor cell proliferation and is a target for cancer therapy. While direct evidence linking this compound to p38 activation is not yet established, the known role of ROS in activating this pathway suggests a potential avenue for the anti-oncogenic activity of its derivatives.

The extrinsic apoptotic pathway, initiated by the activation of death receptors on the cell surface, is another potential mechanism. For example, the activation of Death Receptor-5 (DR5), also known as TRAIL-R2, by its ligand TRAIL (TNF-related apoptosis-inducing ligand) triggers a signaling cascade that leads to apoptosis. Some pyrrolidine derivatives have been shown to induce apoptosis through the overexpression of TNF-α and FasL, which are ligands for other death receptors.

Table 1: Investigated Apoptotic Mechanisms of Related Steroidal Compounds

Compound/Derivative ClassCancer Cell Line(s)Apoptotic Pathway InvestigatedKey Findings
Oleanolic/Ursolic Acid DerivativesVariousROS-dependent intrinsic pathwayInduced mitochondrial membrane depolarization and apoptosis.
Imidazolidinone DerivativesColorectal Cancer (HCT116, SW620)ROS-dependent JNK pathwayIncreased ROS production leading to JNK activation and apoptosis.
Pyrrolidine DerivativesColon Cancer (Caco-2, HCT116)Extrinsic and intrinsic pathwaysOverexpression of TNF-α and FasL, activation of caspases.

Autophagy Modulation (e.g., mTOR signaling pathway)

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of autophagy, with mTOR inhibition generally leading to autophagy induction. In the context of cancer, modulating autophagy through the mTOR pathway has emerged as a potential therapeutic strategy.

Diosgenin (B1670711), a structurally related spirostanol (B12661974) sapogenin, and its analogues have been reported to modulate the PI3K/AKT/mTOR signaling pathway. This suggests that this compound and its derivatives could potentially exert anti-oncogenic effects by inhibiting the mTOR pathway, thereby inducing autophagy-dependent cell death in cancer cells. The interplay between apoptosis and autophagy is complex, and in some cases, the induction of one can influence the other.

Effects on Cell Proliferation and Cell Cycle Regulation (in vitro)

Uncontrolled cell proliferation is a hallmark of cancer, and the regulation of the cell cycle is a critical target for anti-cancer therapies. Studies on androstene derivatives, which are structurally similar to the sterane core of this compound, have demonstrated significant effects on cancer cell proliferation and cell cycle progression.

For instance, 5-androstene-3β,17β-diol has been shown to stimulate the proliferation of hormone-dependent breast cancer cell lines (MCF7 and T47D) at physiological concentrations through an estrogen receptor-mediated mechanism. However, at pharmacological levels, it can stimulate proliferation via interaction with the estrogen receptor. In contrast, a related compound, 5α-androstane-3α,17β-diol, has been found to support the survival and proliferation of prostate cancer cells through androgen receptor-independent signaling pathways.

Furthermore, some androstene derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa and K562 cells. The regulation of the cell cycle is a key aspect of these anti-proliferative effects. Dysregulation of the cell cycle is a fundamental aspect of cancer, and targeting this process is a key therapeutic strategy. The p38 MAPK pathway, as mentioned earlier, can also induce cell cycle arrest, providing another potential mechanism for the anti-proliferative effects of these compounds.

Table 2: Effects of Related Androstene Derivatives on Cell Proliferation and Cell Cycle

CompoundCell Line(s)Effect on ProliferationMechanism of Action
5-Androstene-3β,17β-diolMCF7, T47D (Breast Cancer)Stimulatory (physiological levels), Stimulatory (pharmacological levels)Estrogen receptor-mediated
5α-Androstane-3α,17β-diolLNCaP, PC-3 (Prostate Cancer)Supportive of survival and proliferationAndrogen receptor-independent signaling
DHEA and 5-AED DerivativesHeLa, K562 (Cancer Cell Lines)CytotoxicNot specified

Reversal of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anti-cancer drugs. While direct evidence for this compound in reversing MDR is not available, the broader class of natural product-derived compounds, including some steroids and flavonoids, has been investigated for this potential. The mechanisms of MDR are complex and can involve increased drug efflux, alterations in drug targets, and enhanced DNA repair. The potential for this compound derivatives to modulate signaling pathways such as PI3K/AKT/mTOR could indirectly influence MDR, as these pathways are often implicated in cell survival and resistance to therapy.

Immunomodulatory Activities

Certain androstene derivatives have been shown to possess immunomodulatory properties. For example, androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of DHEA, has demonstrated immune-regulating activities. Similarly, 5-androstenediol (5-AED) has been reported to stimulate the immune response. These findings suggest that this compound and its derivatives could potentially modulate immune function, which could be beneficial in the context of cancer therapy by enhancing the host's anti-tumor immune response.

Anti-Inflammatory Signaling Pathways

Inflammation is closely linked to cancer development and progression. Several androstene derivatives have exhibited anti-inflammatory effects. For instance, androst-5-ene-3β,7β,17β-triol (βAET) is recognized for its anti-inflammatory activity. The dihydrotestosterone metabolite 5α-androstane-3β,17β-diol has been shown to inhibit prostate cancer cell migration through the activation of the estrogen receptor beta subtype, a pathway that can have anti-inflammatory implications.

Furthermore, diosgenin, a spirostane, and its derivatives have been shown to modulate key inflammatory signaling pathways, including NF-κB, which plays a crucial role in the inflammatory response. The anti-inflammatory activity of diosgenin derivatives has been found to be sensitive to the nature of substitution at the 3-hydroxy position, indicating that modifications to the this compound structure could yield potent anti-inflammatory agents.

Antimicrobial and Antifungal Actions

Scientific literature lacks specific data regarding the direct antimicrobial or antifungal properties of Androst-5-ene-3β,17β-diol.

Antioxidant Properties and Associated Mechanisms

There is no direct evidence in the reviewed literature detailing the antioxidant capabilities or free-radical scavenging mechanisms of Androst-5-ene-3β,17β-diol.

Enzyme Interaction Studies

The metabolism and enzymatic interactions of androstane (B1237026) diols are critical to their biological function, particularly in hormone-dependent tissues.

Steroidogenic Enzyme Modulation (e.g., Aromatase, 5-reductases)

Androst-5-ene-3β,17β-diol (5-diol) is a key product in steroid biosynthesis, formed from dehydroepiandrosterone (DHEA) by the action of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) mdpi.com. The inhibition of 17β-HSD1 is a therapeutic target to block the production of both estradiol and 5-diol mdpi.com.

In environments where the aromatase enzyme is inhibited, such as during treatment for estrogen receptor-positive (ER+) breast cancer, the metabolism of androgens becomes a significant pathway for the production of estrogenic compounds. Studies have shown that under conditions of profound estrogen deprivation, breast cancer cells can up-regulate steroidogenic enzymes nih.govhormonebalance.org. This allows them to convert androgens into steroids with estrogen-like activity. One such crucial metabolite is 5α-androstane-3β,17β-diol (3β-Adiol), a downstream product of 5α-dihydrotestosterone (DHT) nih.govhormonebalance.org. The generation of these estrogen-like steroids from androgens represents a potential mechanism of resistance to aromatase inhibitor therapies nih.govhormonebalance.orgnih.gov.

Nuclear Receptor Ligand Interactions

Androstane diols are notable for their ability to interact with and modulate nuclear receptors, particularly estrogen receptors, thereby influencing gene expression and cellular behavior.

Estrogen Receptor Binding and Modulation

Both Androst-5-ene-3β,17β-diol (also known as ADIOL) and its metabolite 5α-androstane-3β,17β-diol (3β-Diol) are recognized for their estrogenic properties nih.gov. These compounds can bind to and activate estrogen receptors (ERs), playing a significant role in the proliferation of hormone-sensitive cells nih.govnih.gov.

Key Research Findings:

Receptor Binding and Cell Proliferation: In ER-positive breast cancer cell lines (ZR-75-1 and T-47D), both ADIOL and 3β-Diol stimulate cell proliferation. This effect is not observed in ER-negative cells, indicating the action is mediated through estrogen receptors nih.gov. The downstream metabolite 3β-Adiol, in particular, is considered estrogenic in breast cancer cells, inducing growth and ER-signaling through the activation of Estrogen Receptor alpha (ERα) nih.govhormonebalance.org.

Binding Affinity: The binding affinity of these diols to the estrogen receptor is lower than that of estradiol. The relative binding affinity follows the order: Estradiol (E2) > ADIOL > 3β-Diol nih.gov.

Dual Receptor Interaction: These steroids can bind to both estrogen and androgen receptors (ARs). While they stimulate growth via ERs, they can inhibit estrogen-stimulated breast cancer cell growth via ARs nih.gov.

ERβ Selectivity: The metabolite 3β-Androstanediol is described as a selective, high-affinity agonist of Estrogen Receptor beta (ERβ) wikipedia.org. It is considered a primary endogenous ligand for ERβ in tissues like the prostate gland and has been shown to activate the oxytocin promoter through an ERβ pathway in the hypothalamus wikipedia.orgnih.gov.

The table below summarizes the receptor binding characteristics of these compounds.

CompoundBinds to ERBinds to AREffect on ER+ Cell Proliferation (alone)
Androst-5-ene-3β,17β-diol (ADIOL) YesYesStimulatory nih.gov
5α-androstane-3β,17β-diol (3β-Diol) Yes (High affinity for ERβ) nih.govwikipedia.orgLowStimulatory nih.govnih.gov
Estradiol (E2) Yes (High affinity)LowStimulatory nih.gov

Androgen Receptor Binding and Modulation

No publicly available in vitro or preclinical studies have been identified that investigate the binding affinity or modulatory effects of this compound on the androgen receptor.

Non-Hormonal Anabolic Activity

There is no scientific evidence from preclinical or in vitro models to suggest that this compound possesses non-hormonal anabolic activity.

Structure Activity Relationship Sar Studies of Spirost 5 En 3,17 Diol Analogs

Influence of Glycosylation Patterns on Biological Potency

Glycosylation, the attachment of sugar moieties to the steroidal aglycone, is a critical determinant of the biological activity of spirostanol (B12661974) compounds. The nature, number, and linkage of these sugar chains can profoundly affect the compound's potency, bioavailability, and mechanism of action. For a Spirost-5-en-3,17-diol backbone, glycosylation would primarily be anticipated at the C-3 and C-17 hydroxyl positions.

The attachment of sugar chains converts the lipophilic aglycone (sapogenin) into an amphipathic saponin (B1150181). This alteration significantly impacts the molecule's solubility and ability to cross cell membranes. nih.govresearchgate.net Generally, the glycosidic portion of the molecule is crucial for its initial binding to cell membranes, which can facilitate the aglycone's therapeutic action.

In related steroidal saponins (B1172615), the sugar chain at the C-3 position is a common feature. nih.govfrontiersin.org For instance, the biosynthesis of many bioactive saponins begins with the glycosylation of the 3-OH group on the sapogenin skeleton. frontiersin.orgmdpi.com The length and composition of this sugar chain are pivotal; studies on compounds like timosaponins have shown that variations in the glycosyl units lead to different inhibitory activities against enzymes like 5-lipoxygenase and cyclooxygenase-2. researchgate.netnih.gov It is hypothesized that for a this compound glycoside, a similar relationship would exist, where different sugar patterns at C-3 would modulate its interaction with specific receptors or enzymes.

Furthermore, the possibility of glycosylation at the C-17 hydroxyl group introduces another layer of complexity and potential for diverse activities. Bisdesmosidic saponins, which have sugar chains at two different positions (e.g., C-3 and C-26 in furostanol saponins), often exhibit different biological profiles compared to their monodesmosidic counterparts. nih.gov A glycosidic linkage at C-17 on the this compound core would significantly alter the molecule's three-dimensional shape and polarity, potentially leading to novel biological activities.

Modification SiteType of GlycosylationAnticipated Effect on PotencyRationale
C-3 HydroxylMonodesmosidic (single sugar chain)Modulates activity, essential for many saponin functionsAffects solubility, membrane interaction, and receptor binding. frontiersin.org
C-3 and C-17 HydroxylsBisdesmosidic (two sugar chains)Potentially different activity profile from monodesmosidic analogsAlters overall molecular shape, polarity, and receptor affinity. nih.gov
Sugar Chain CompositionVariable (e.g., glucose, rhamnose, xylose)Specific sugars can enhance or decrease potencyThe type and linkage of sugars influence binding affinity and specificity. researchgate.net

Impact of Stereochemistry on Activity (e.g., C-25 Configuration, C-17 Hydroxylation)

Stereochemistry plays a fundamental role in the biological activity of steroids, as subtle changes in the three-dimensional arrangement of atoms can drastically alter how a molecule fits into a biological target. nih.govresearchgate.net For this compound, key stereochemical centers include the C-17 position of the hydroxyl group and the C-25 configuration of the spiroketal side chain.

The orientation of the hydroxyl group at C-17 (alpha vs. beta) is critical. An alpha-hydroxyl group projects below the plane of the steroid ring system, while a beta-hydroxyl group projects above it. This difference in spatial orientation would lead to distinct interactions with receptor binding pockets. For example, studies on a (25S)-3β,17α-dihydroxy-5β-spirostanol triglycoside, convallasaponin A, demonstrated potent cytotoxic activity, highlighting the significance of the 17α-hydroxy configuration in that specific context. nih.gov

The configuration at C-25 determines the orientation of the methyl group on the F-ring of the spiroketal. The (25R) configuration is found in diosgenin (B1670711), while the (25S) configuration is characteristic of its epimer, yamogenin (B1678165). This seemingly minor difference is known to result in different biological activities. nih.gov For instance, diosgenin and yamogenin can have varying effects on LXR-α receptors, which are involved in lipid metabolism. nih.gov Consequently, a (25R)-Spirost-5-en-3,17-diol would be an analog of diosgenin, while a (25S)-Spirost-5-en-3,17-diol would be an analog of yamogenin, and they would be expected to exhibit distinct biological profiles.

Stereochemical FeatureConfigurationSignificance for Biological ActivityExample from Related Compounds
C-17 Hydroxyl Groupα-configuration vs. β-configurationDetermines the spatial orientation of a key hydrogen-bonding group, altering receptor fit.The 17α-hydroxy configuration is a feature of the cytotoxic compound convallasaponin A. nih.gov
C-25 Methyl Group(25R) - iso formLeads to diosgenin-type analogs with a specific activity profile.Diosgenin (25R) is a widely studied sapogenin with numerous biological activities. nih.gov
C-25 Methyl Group(25S) - neo formLeads to yamogenin-type analogs with a potentially different activity profile.Yamogenin (25S) and diosgenin show different effects on lipid metabolism pathways. nih.gov

Role of Specific Hydroxyl Groups and their Positionality

The presence and location of hydroxyl (-OH) groups on the steroid nucleus are paramount for defining biological activity, as they serve as primary sites for hydrogen bonding with biological targets. In this compound, the hydroxyl groups at C-3 and C-17 are the defining features compared to more common sapogenins like diosgenin.

The 3β-hydroxyl group is a near-ubiquitous feature in bioactive steroidal sapogenins and is often essential for activity. It serves as the primary attachment point for glycosidic chains and is crucial for anchoring the molecule in receptor sites. frontiersin.org Studies on androstane-diol derivatives confirm the importance of the C-3 hydroxyl group for antiproliferative activity; its substitution with a methoxy (B1213986) group reduced efficacy. nih.gov

The addition of a hydroxyl group at C-17 introduces a second potent hydrogen-bonding site on the D-ring of the steroid. Its presence significantly increases the polarity of the molecule compared to diosgenin. The specific positioning of both the C-3 and C-17 hydroxyl groups creates a distinct spatial arrangement of hydrogen bond donors, which could allow for unique interactions with target proteins. Research on androstane-3,17-diol (B1195386) analogs has shown that these two hydroxyl groups are critical for interactions with androgen and estrogen receptors, with their relative positioning dictating the hormonal response. nih.gov A similar principle would apply to this compound, where the 3,17-diol structure could confer a unique binding profile compared to 3-mono-ol sapogenins.

Effects of Substituents and Structural Modifications on Biological Activities

Beyond glycosylation and hydroxylation, other structural modifications to the this compound scaffold can lead to significant changes in biological activity. These modifications can alter the molecule's shape, electronic properties, and metabolic stability.

One common modification is the oxidation of the 3β-hydroxyl group to a 3-keto group, which converts the molecule into a dione. In the case of diosgenin, its oxidized form, diosgenone, exhibits a different activity profile; for example, the introduction of a 4-en-3-one system was found to be indispensable for antiplasmodial activity. researchgate.net A similar transformation of this compound to Spirost-5-en-3,17-dione would be expected to alter its receptor interactions and biological effects.

Furthermore, the introduction of substituents at other positions on the steroid nucleus can fine-tune potency. For instance, in studies of 5α-androstane-3α,17β-diol derivatives, adding a three-methylene side chain at the C-16α position, terminated with a chloro group, yielded a compound with potent antiproliferative activity, demonstrating that small substituents in proximity to the D-ring can have a large impact. nih.gov Various spiro-heterocyclic modifications at the C-17 position have also been shown to produce compounds with potent and diverse biological activities. beilstein-journals.org

Comparative SAR Studies with Related Steroidal Sapogenins (e.g., Diosgenin, Hecogenin)

Comparing the predicted SAR of this compound with well-studied sapogenins like diosgenin and hecogenin (B1673031) provides valuable insights into how specific structural features contribute to biological activity.

Diosgenin: The primary structural difference between diosgenin and this compound is the presence of the C-17 hydroxyl group in the latter. Diosgenin is a relatively non-polar molecule with a single 3β-hydroxyl group. nih.govelsevierpure.com Its biological activities are diverse, ranging from anti-inflammatory to metabolic regulation. The addition of the C-17 hydroxyl group to create this compound introduces a significant polar, hydrogen-bonding functionality on the D-ring. This would likely alter its binding affinity for diosgenin's targets and could confer activity at entirely new targets that have a binding pocket complementary to a 3,17-diol structure.

CompoundKey Structural FeaturesImplication for SAR
This compound C5-C6 double bond; 3β-OH; 17-OHCombines features of diosgenin with an additional H-bonding group at C-17, suggesting a potentially unique biological profile.
Diosgenin C5-C6 double bond; 3β-OHBaseline for comparison; activity is dependent on the 3β-OH and overall lipophilicity. nih.gov
Hecogenin Saturated 5α A/B rings; 3β-OH; 12-keto groupBent A/B ring structure and polar C-12 keto group lead to a different shape and activity profile compared to diosgenin.

Advanced Analytical Methodologies for Spirost 5 En 3,17 Diol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to defining the molecular architecture of Spirost-5-en-3,17-diol. These techniques provide detailed information about the compound's carbon skeleton, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. A suite of 1D and 2D NMR experiments is employed to piece together the molecule's connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Key signals would include a doublet for the olefinic proton at C-6, multiplets for the protons at C-3 and C-16 which are attached to carbons bearing hydroxyl and spiroketal groups respectively, and characteristic singlets for the angular methyl groups at C-18 and C-19.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound (C₂₇H₄₂O₃), 27 carbon signals are expected. Distinctive signals include those for the spiroketal carbon (C-22), the olefinic carbons at C-5 and C-6, and the carbons bearing hydroxyl groups at C-3 and C-17.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule, helping to trace the spin systems of the steroid rings and the spiroketal side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for the connection of different structural fragments, such as linking the methyl protons to the steroid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, assigning specific protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry of the molecule by identifying protons that are close in space. This is critical for confirming the orientation of the hydroxyl groups and the configuration at various stereocenters.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Spirost-5-ene Skeleton

Note: These are representative values based on similar known spirostanol (B12661974) compounds. Actual values for this compound may vary.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Key Correlations (HMBC)
3~71.7~3.5 (m)H-1, H-2, H-4
5~141.0-H-4, H-6, H-19
6~121.5~5.3 (d)H-4, H-7, H-8
17~62.5~1.8 (dd)H-13, H-16, H-18
18 (CH₃)~16.3~0.8 (s)C-12, C-13, C-14, C-17
19 (CH₃)~19.4~1.0 (s)C-1, C-5, C-9, C-10
22 (Spiroketal C)~109.3-H-20, H-21, H-23

Mass Spectrometry (MS, HR-ESI-MS, UPLC-Q-TOF-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-ESI-MS): High-resolution techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provide a highly accurate mass measurement. mdpi.com This allows for the unambiguous determination of the molecular formula, which for this compound is C₂₇H₄₂O₃.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS), often performed on ions generated by ESI, provides structural insights. For spirostanols, fragmentation typically involves characteristic cleavages of the spiroketal side chain (rings E and F). The fragmentation pattern can help confirm the spirostanol skeleton and distinguish it from isomers. nih.govresearchgate.net For instance, the cleavage of the E-ring is a well-known fragmentation pathway for spirostanol compounds. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₂₇H₄₂O₃)

IonCalculated m/zDescription
[M+H]⁺415.3156Protonated molecule
[M+Na]⁺437.2975Sodium adduct
[M+H-H₂O]⁺397.3050Loss of water from one hydroxyl group
[M+H-2H₂O]⁺379.2945Loss of water from both hydroxyl groups
Fragment~271Cleavage of the spiroketal side chain

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. For spirostanol saponins (B1172615), characteristic bands appear around 980, 920, 900, and 860 cm⁻¹, and the relative intensities of the 920 and 900 cm⁻¹ bands can indicate the C-25 configuration. researchgate.net

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchHydroxyl groups (-OH)
~2930 & ~2850C-H stretchAliphatic CH₂, CH₃
~1650C=C stretchAlkene at C-5
~1050-1150C-O stretchAlcohols and ether (spiroketal)
~900 & ~920Spiroketal stretchCharacteristic of spirostane skeleton

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts, and for its quantitative analysis.

Liquid Chromatography (LC) Techniques (e.g., UPLC-MS/MS)

Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is the method of choice for the analysis of spirostanols like this compound. This technique offers high resolution, sensitivity, and specificity. nih.gov

The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid. srce.hr Detection by MS/MS allows for selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode. UPLC coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can be used for profiling and tentative identification of multiple steroidal glycoside compounds from complex extracts. nih.govgrupobiomaster.com

Table 4: Typical Parameters for UPLC-MS/MS Analysis of Spirostanols

ParameterTypical Setting
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
ElutionGradient (e.g., 5% to 95% B over 15-20 min)
Flow Rate0.2 - 0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transitione.g., m/z 415.3 → 397.3 (for quantification)

Gas Chromatography (GC) for Hydrolytic Products

Direct analysis of intact this compound by Gas Chromatography (GC) is challenging due to its high molecular weight and low volatility. However, GC-MS is a valuable technique for analyzing the aglycone after hydrolysis. researchgate.net

Acid hydrolysis is used to cleave any glycosidic bonds (if present) and can also open the spiroketal ring. The resulting steroidal core can then be derivatized to increase its volatility and thermal stability for GC analysis. A common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The resulting TMS derivatives can be readily separated and identified by GC-MS, with fragmentation patterns providing confirmation of the steroidal backbone. nist.gov

Table 5: Illustrative GC-MS Parameters for Analysis of Derivatized Steroid Aglycones

ParameterTypical Setting
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial temp ~150°C, ramp to ~300°C
Ionization ModeElectron Ionization (EI, 70 eV)
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

X-ray Diffraction Analysis for Solid-State Structural Confirmation

The precise three-dimensional atomic arrangement of this compound in its solid state can be unequivocally determined through single-crystal X-ray diffraction analysis. This powerful analytical technique provides definitive confirmation of the compound's stereochemistry and solid-state conformation. However, a comprehensive search of publicly accessible crystallographic databases reveals that the specific crystal structure of this compound has not been reported.

In the absence of specific data for this compound, the general methodology for such an analysis on a related steroidal compound, (25R)-spirost-5-en-3β-ol (diosgenin), has been documented. nih.gov The process typically involves growing a suitable single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

The intensities and positions of these diffracted spots are meticulously measured. This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The final output of this analysis is a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles.

For steroidal molecules, X-ray diffraction is crucial for confirming the configuration of stereocenters and the conformation of the fused ring system. The data obtained from such an analysis is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Illustrative Crystal Data Parameters from X-ray Diffraction Analysis of a Related Spirostanol Steroid

ParameterDescription
Crystal SystemThe crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
a, b, c (Å)These are the lengths of the unit cell axes in angstroms.
α, β, γ (°)These are the angles between the unit cell axes in degrees.
V (ų)The volume of the unit cell in cubic angstroms.
ZThe number of molecules per unit cell.
Dcalc (g/cm³)The calculated density of the crystal.

Note: This table describes the typical parameters obtained from an X-ray diffraction study of a spirostanol steroid. Specific values for this compound are not currently available.

Future Research Directions and Translational Potential in Preclinical Models

Elucidation of Novel Molecular Targets and Signaling Pathways

The precise molecular targets and signaling pathways modulated by Spirost-5-en-3,17-diol remain largely uncharacterized. Future research should prioritize identifying its cellular interactome to understand its mechanism of action. Investigations could draw parallels from structurally similar steroidal diols. For instance, the androstane (B1237026) metabolite 5α-androstane-3α,17β-diol has been shown to support the proliferation of prostate cancer cells through androgen receptor-independent signaling. nih.gov This compound uniquely regulates the expression of β-catenin and Akt, as well as the phosphorylation of Akt, suggesting a pathway distinct from potent androgens. nih.gov

Future studies on this compound could therefore explore its potential to:

Bind to and modulate nuclear receptors other than the classical steroid hormone receptors.

Interact with membrane-bound receptors or ion channels.

Influence key signaling cascades involved in cell proliferation, inflammation, and apoptosis, such as the PI3K/Akt or MAPK pathways. The ability of related steroidal saponins (B1172615) to interfere with various signaling pathways involved in cancer progression has been documented, providing a rationale for such investigations. researchgate.net

Development of Advanced this compound Derivatives with Optimized Bioactivity

The chemical scaffold of this compound is ripe for medicinal chemistry efforts to generate derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The extensive work on its close analog, diosgenin (B1670711) ((25R)-Spirost-5-en-3β-ol), serves as a valuable blueprint for this endeavor. researchgate.netnih.gov Structural modification of diosgenin, particularly at the C-3 hydroxyl position, has yielded numerous derivatives with promising biological activities. researchgate.net

For example, the synthesis of amino acid derivatives of diosgenin has produced compounds with significant anti-tumor and immunomodulatory effects in vitro. researchgate.net These derivatives are considered potential lead compounds for the development of novel anti-cancer agents. researchgate.net A similar strategy could be applied to this compound, utilizing its two hydroxyl groups at the C-3 and C-17 positions as handles for chemical modification to create novel esters, ethers, or other conjugates with improved bioactivity.

Biotechnological Production and Sustainable Sourcing Strategies

The industrial production of spirostanol (B12661974) sapogenins like diosgenin has traditionally relied on the extraction from wild or cultivated plants, primarily of the Dioscorea (yam) species, followed by harsh acid hydrolysis. nih.govacs.orgtandfonline.com This conventional process is often inefficient and generates significant chemical waste, leading to environmental pollution. nih.govtandfonline.com

Future strategies for producing this compound will likely focus on sustainable and eco-friendly biotechnological approaches. Research has demonstrated the feasibility of these methods for diosgenin, which could be adapted for related compounds. researchgate.net Key advancements include:

Microbial Biotransformation : The use of endophytic fungi, such as Fusarium and Aspergillus species, in submerged fermentation can convert steroidal saponins present in raw plant material directly into the aglycone (diosgenin). nih.govacs.orgnih.gov This method significantly increases the yield (up to 3-fold) and provides an acid-free, wastewater-free alternative to chemical hydrolysis. nih.govacs.org

Plant Tissue Culture : Growing Dioscorea cells in bioreactors as undifferentiated callus tissue offers a controlled and sustainable method for producing the target compound. google.com The yield in these systems can be enhanced by feeding the cultures with precursors like cholesterol or by using elicitors to stimulate the biosynthetic pathway. researchgate.netgoogle.com

Process Optimization : Further green chemistry approaches, such as pressurized biphase acid hydrolysis, have been developed to dramatically reduce acid consumption (by over 90%) and increase yields compared to conventional methods. tandfonline.com

These biotechnological platforms offer a promising path for the sustainable and scalable production of this compound and its precursors. nih.gov

Application of this compound Analogs in Specific Preclinical Disease Models

Given the lack of direct preclinical data on this compound, future research should focus on evaluating its analogs in relevant disease models. The known activities of related steroidal compounds can guide the selection of these models.

Oncology: Analogs of this compound could be tested in preclinical models of hormone-dependent cancers. For example, the androstane diol, 5α-androstane-3α,17β-diol, has been shown to promote the survival and proliferation of both androgen-sensitive and androgen-insensitive prostate cancer cells. nih.gov Investigating whether this compound analogs can antagonize these effects or exhibit cytotoxic activity in prostate, breast, or ovarian cancer models would be a logical starting point.

Inflammatory Diseases: The anti-inflammatory potential of steroid analogs is well-established. A synthetic analog of a DHEA metabolite, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), was developed as an orally bioavailable anti-inflammatory agent and has been characterized for potential use in type 2 diabetes and other inflammatory conditions. nih.gov This provides a clear precedent for developing this compound analogs with modifications designed to improve oral bioavailability and metabolic stability for testing in preclinical models of arthritis, inflammatory bowel disease, or other chronic inflammatory disorders.

Q & A

Q. What are the primary natural sources of Spirost-5-en-3,17-diol, and how are they identified?

this compound (pennogenin) is predominantly isolated from Dracaena species, including D. arborea, D. cambodiana, and D. cochin chinensis. Identification involves phytochemical extraction (e.g., methanol or ethanol solvent systems), followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Cross-referencing with published spectral data ensures accurate identification .

Q. What experimental methods are used to confirm the purity of synthesized this compound?

Purity validation requires a combination of chromatographic techniques (e.g., thin-layer chromatography for preliminary screening and HPLC for quantitative analysis) and spectroscopic methods (e.g., NMR for structural integrity). Reproducibility is critical; experimental protocols must detail solvent systems, column parameters, and calibration standards to enable independent verification .

Q. How can researchers design bioactivity studies for this compound?

Bioactivity studies should follow the PICOT framework:

  • P opulation: Cell lines or animal models relevant to the hypothesized activity (e.g., anti-inflammatory or anticancer).
  • I ntervention: Dose ranges and administration routes (e.g., in vitro IC50 determination).
  • C omparison: Positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • O utcome: Quantitative metrics (e.g., cytokine inhibition rates).
  • T ime frame: Duration of exposure and observation periods .

Advanced Research Questions

Q. What methodological challenges arise when isolating this compound from complex plant matrices?

Co-elution with structurally similar steroidal saponins (e.g., spirostanol analogs) complicates isolation. Advanced techniques include:

  • Multi-step chromatography : Combining normal-phase and reverse-phase HPLC.
  • Derivatization : Acetylation or methylation to enhance separation.
  • Mass spectrometry (MS) : Fragmentation patterns to distinguish isomers. Contaminant removal requires rigorous solvent partitioning and centrifugal partition chromatography .

Q. How can contradictory bioactivity data in literature be resolved through meta-analysis?

Contradictions often stem from variability in experimental design (e.g., cell line specificity or dosage inconsistencies). A systematic review should:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies.
  • Use dose-response meta-analysis to normalize heterogeneous data.
  • Incorporate sensitivity analyses to assess confounding variables (e.g., solvent effects on compound stability) .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound bioassays?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For multi-parametric studies, multivariate analysis of variance (MANOVA) or mixed-effects models account for repeated measures and inter-experiment variability. Reporting should include confidence intervals and effect sizes to contextualize significance .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires:

  • Detailed reaction logs : Temperature, catalyst concentration, and reaction time.
  • Crystallization protocols : Solvent polarity and cooling rates.
  • Open-access data sharing : Raw NMR spectra and chromatograms in supplementary materials. Peer validation via independent synthesis trials is encouraged .

Methodological Guidance

What frameworks guide the formulation of research questions for novel this compound applications?

The PEO framework (Population, Exposure, Outcome) is suitable for ecological or toxicological studies:

  • Population : Target organisms or ecosystems.
  • Exposure : Environmental concentrations or metabolic pathways.
  • Outcome : Biomarkers of effect (e.g., oxidative stress indicators) .

Q. How should researchers address ethical considerations in animal studies involving this compound?

Adhere to institutional animal care guidelines, including:

  • 3Rs principle (Replacement, Reduction, Refinement).
  • Dose justification via pilot studies to minimize subject numbers.
  • Transparency in adverse event reporting .

Data Management and Reporting

Q. What criteria define high-quality data reporting for this compound research?

  • Full disclosure : Experimental conditions (e.g., humidity during crystallization).
  • Standardized units : μM for bioactivity, δ values in ppm for NMR.
  • Negative results : Include failed syntheses or inactive analogs to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.